5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole
Overview
Description
5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole is an organic compound . It has a molecular weight of 229.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Chemical Reactions and Synthesis
5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole and related oxazoles play a significant role in various chemical reactions and synthetic processes. For instance, substituted oxazoles like 5-methoxy-4-methyl-2-(p-tolyl)oxazole have been utilized in abnormal Diels–Alder reactions, forming 1,2,4-triazoline derivatives through ring opening (Ibata et al., 1992). Additionally, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has demonstrated versatility as a template for synthesizing various 2-phenyl-3,4-substituted oxazoles (Misra & Ila, 2010).
Pharmaceutical Research
In pharmaceutical research, oxazole derivatives have been explored for their potential biological activities. For instance, 5-Benzyloxy-4-trifluoromethyl-1,3-oxazoles, closely related to this compound, have been utilized in the synthesis of α-trifluoromethyl α-amino acids, demonstrating their role as synthetic equivalents in the creation of amino acids with potential pharmaceutical applications (Burger et al., 2006).
Material Science
In material science, oxazole derivatives have shown utility in corrosion assessment. For example, a novel triazole derivative including an oxazole moiety demonstrated effectiveness as an anticorrosion agent for mild steel in acid environments, combining experimental and quantum chemical studies (Rahmani et al., 2019).
Molecular Structure and Characterization
The study of molecular structures and properties of oxazole derivatives has been a significant area of research. The synthesis and characterization of various oxazole derivatives, including their crystal structures and electronic configurations, have been extensively studied to understand their potential applications in various fields (Kadam et al., 2016).
Mechanism of Action
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNFPNFXMNICJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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